molecular formula C13H11N3O B3159005 5-(1-methyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone CAS No. 860784-69-6

5-(1-methyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone

Cat. No.: B3159005
CAS No.: 860784-69-6
M. Wt: 225.25 g/mol
InChI Key: LWCUVEXXGCXPHP-UHFFFAOYSA-N
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Description

5-(1-methyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone is a useful research compound. Its molecular formula is C13H11N3O and its molecular weight is 225.25 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Synthesis Techniques

Researchers have developed methods for synthesizing benzimidazole derivatives carrying pyridine moiety, highlighting the importance of these compounds in medicinal chemistry. The synthesis involves coupling 1-methyl-2-mercapto-5-nitro-1H-benzimidazole with various pyridine derivatives, further modified by oxidation to yield specific sulfanyl and sulfinyl benzimidazoles (Prasad, Rani, & Anusha, 2018).

Characterization and Structural Analysis

Studies on the synthesis of benzimidazole derivatives, including their spectroscopic properties and crystal structure determination, offer insights into the structural basis of their activities. These studies utilize techniques such as IR, NMR, MS, UV/Vis, and fluorescence spectroscopy, along with X-ray crystallography, to elucidate the structures and properties of these compounds (Hranjec, Pavlović, Marinović, & Karminski-Zamola, 2008).

Anticancer Activity

Anticancer Properties

Research into benzimidazole-based compounds extends into their potential as anticancer agents. For instance, Zn(II) complexes bearing benzimidazole-based derivatives have shown promising cytotoxic properties against various carcinoma cells. Such studies not only explore the synthesis of these complexes but also their interactions with DNA and their ability to induce apoptosis in cancer cells, offering a potential pathway for therapeutic applications (Zhao et al., 2015).

Antimicrobial and Anti-Ulcer Activities

Evaluation of Biological Activities

Benzimidazole derivatives have been evaluated for various biological activities, including anti-ulcer activity. Through the synthesis and characterization of specific derivatives, researchers have tested these compounds for their effectiveness in treating ulcers, providing a basis for further pharmaceutical development (Madala, 2017).

Miscellaneous Applications

Development of Fluorescent Probes

Novel benzimidazolium-based fluorescent probes have been designed for the micromolar detection of Fe3+ ions in aqueous media. These compounds exhibit high selectivity and sensitivity, demonstrating the versatility of benzimidazole derivatives in analytical chemistry applications (Bishnoi & Milton, 2017).

Inhibition of DNA Topoisomerases

Benzimidazole derivatives have also been studied for their inhibitory effects on mammalian DNA topoisomerase I, highlighting their potential in the development of novel anticancer drugs. Such studies focus on understanding the molecular basis of their inhibitory action and assessing their efficacy against cancer cell proliferation (Alpan, Gunes, & Topçu, 2007).

Properties

IUPAC Name

5-(1-methylbenzimidazol-2-yl)-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O/c1-16-11-5-3-2-4-10(11)15-13(16)9-6-7-12(17)14-8-9/h2-8H,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWCUVEXXGCXPHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3=CNC(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.